molecular formula C6H6Cl2N2 B3055477 4-Chloro-2-(chloromethyl)-6-methylpyrimidine CAS No. 64994-45-2

4-Chloro-2-(chloromethyl)-6-methylpyrimidine

Cat. No.: B3055477
CAS No.: 64994-45-2
M. Wt: 177.03 g/mol
InChI Key: FSBKPAXOVUZZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(chloromethyl)-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the pyrimidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6-methylpyrimidine typically involves the chlorination of 2-methyl-4,6-dichloropyrimidine. This process can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds through the substitution of hydrogen atoms by chlorine atoms, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and solvents can be explored to further improve the reaction kinetics and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-6-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidines.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form dihydropyrimidines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substituted Pyrimidines: Formed through nucleophilic substitution.

    Aldehydes and Carboxylic Acids: Formed through oxidation.

    Dihydropyrimidines: Formed through reduction.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Studied for its potential role in the modification of nucleic acids and as a building block for bioactive molecules.

    Medicine: Investigated for its potential use in the development of antiviral, antibacterial, and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylpyrimidine
  • 4-Chloro-2-methylpyrimidine
  • 2,4-Dichloro-6-methylpyrimidine

Uniqueness

4-Chloro-2-(chloromethyl)-6-methylpyrimidine is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various nucleophilic substitution, oxidation, and reduction reactions makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-4-2-5(8)10-6(3-7)9-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBKPAXOVUZZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495619
Record name 4-Chloro-2-(chloromethyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64994-45-2
Record name 4-Chloro-2-(chloromethyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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